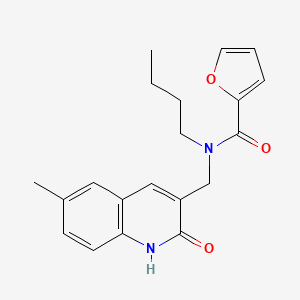
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)furan-2-carboxamide, also known as BMH-21, is a small molecule inhibitor that has shown promising results in various scientific research applications. It is a synthetic compound that was first synthesized in 2012 by researchers at the University of Illinois. Since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
Target of Action
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)furan-2-carboxamide primarily targets specific enzymes or receptors involved in cellular processes. The quinoline derivative is known for its potential to interact with various biological targets, including enzymes like kinases or receptors such as G-protein coupled receptors (GPCRs). These targets play crucial roles in signal transduction pathways, influencing cellular responses and functions .
Mode of Action
The compound interacts with its targets through binding to the active site or allosteric sites, leading to inhibition or modulation of the target’s activity. For instance, if the target is a kinase, the compound may inhibit its phosphorylation activity, thereby affecting downstream signaling pathways. This interaction can result in altered cellular functions, such as reduced proliferation in cancer cells or modulation of immune responses .
Biochemical Pathways
This compound affects several biochemical pathways, depending on its specific target. Commonly affected pathways include the MAPK/ERK pathway, which is involved in cell growth and differentiation, and the PI3K/Akt pathway, which regulates cell survival and metabolism. By modulating these pathways, the compound can induce apoptosis in cancer cells or alter metabolic processes .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is likely absorbed through the gastrointestinal tract when administered orally. The compound’s lipophilic nature facilitates its distribution across cell membranes, allowing it to reach its intracellular targets. Metabolism primarily occurs in the liver, where it undergoes biotransformation to more water-soluble metabolites, which are then excreted via the kidneys. These properties impact its bioavailability and therapeutic efficacy .
Result of Action
At the molecular level, the compound’s action results in the inhibition or modulation of its target’s activity, leading to downstream effects such as reduced cell proliferation, induction of apoptosis, or modulation of immune responses. At the cellular level, these effects translate to therapeutic outcomes, such as tumor regression in cancer therapy or reduced inflammation in autoimmune diseases .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability might be compromised in highly acidic or basic environments, affecting its therapeutic efficacy. Additionally, interactions with other drugs or biomolecules can lead to synergistic or antagonistic effects, altering its overall impact .
実験室実験の利点と制限
One of the main advantages of N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)furan-2-carboxamide in lab experiments is its high potency and selectivity for Hsp90. This makes it a valuable tool for studying the function of Hsp90 and its role in various disease states. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in certain experimental settings.
将来の方向性
There are a number of potential future directions for N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)furan-2-carboxamide research. One area of interest is in developing more potent and selective inhibitors of Hsp90, which could have even greater therapeutic potential. Another area of interest is in studying the effects of this compound on other chaperone proteins, which could provide insights into the broader role of chaperone proteins in disease states. Finally, this compound could be studied in combination with other cancer therapies to determine whether it could enhance their effectiveness.
合成法
The synthesis of N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)furan-2-carboxamide involves a multi-step process that starts with the reaction of 2-hydroxy-6-methylquinoline with butylamine. This reaction forms an intermediate product, which is then reacted with furan-2-carboxylic acid to form the final product, this compound. The synthesis method has been optimized to produce high yields of the compound with high purity.
科学的研究の応用
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)furan-2-carboxamide has been studied for its potential use in various scientific research applications. One of the most promising applications is in cancer research, where it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in treating bacterial infections, as well as for its anti-inflammatory properties.
特性
IUPAC Name |
N-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-4-9-22(20(24)18-6-5-10-25-18)13-16-12-15-11-14(2)7-8-17(15)21-19(16)23/h5-8,10-12H,3-4,9,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUYZVVCOZIKLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
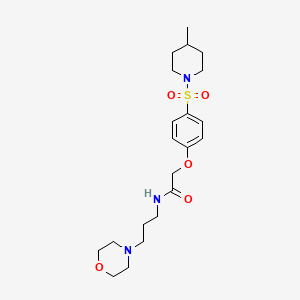
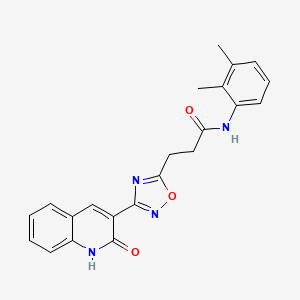


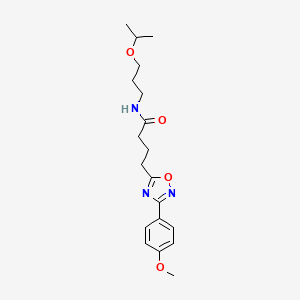
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7692507.png)
![Ethyl 2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetate](/img/structure/B7692512.png)
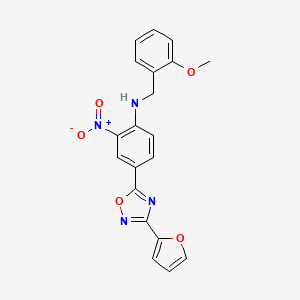
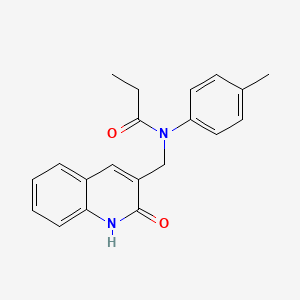



![1-(2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetyl)piperidine-4-carboxamide](/img/structure/B7692570.png)
![4'-Chloro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B7692585.png)
